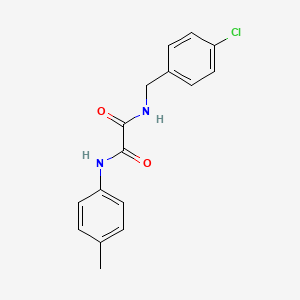
6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one, also known as raspberry ketone, is a natural compound found in red raspberries and other fruits. It has gained attention in recent years for its potential health benefits, particularly in weight loss and management. In
Mécanisme D'action
The exact mechanism of action of 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone is still not fully understood, but it is believed to work by increasing the activity of adiponectin and promoting the breakdown of fat cells. Adiponectin is a hormone that helps regulate metabolism and insulin sensitivity, and has been linked to lower levels of body fat and improved cardiovascular health.
Biochemical and Physiological Effects:
Raspberry ketone has been shown to have a number of biochemical and physiological effects in the body. Studies have suggested that it can increase the breakdown of fat cells, increase the secretion of adiponectin, and improve insulin sensitivity. It may also have antioxidant and anti-inflammatory properties, and potential benefits for cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone in lab experiments is that it is a natural compound found in many fruits, making it readily available for extraction and synthesis. However, one limitation is that it can be difficult to obtain pure 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone, as it is often found in small quantities in natural sources. Additionally, the effects of 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone may vary depending on the dose and method of administration, making it important to carefully control these variables in lab experiments.
Orientations Futures
There are many potential future directions for research on 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone. One area of interest is its potential as a natural weight loss supplement, and further studies are needed to determine the optimal dose and method of administration for this purpose. Other areas of interest include its potential benefits for cardiovascular health and its antioxidant and anti-inflammatory properties. Additionally, more research is needed to fully understand the mechanism of action of 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone and its effects on the body.
Méthodes De Synthèse
Raspberry ketone can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base catalyst to yield 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone. Another method involves the extraction of 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone from red raspberries using a solvent extraction process.
Applications De Recherche Scientifique
Raspberry ketone has been the subject of numerous scientific studies in recent years, particularly in the areas of weight loss and management. Studies have shown that 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone can increase the breakdown of fat cells and increase the secretion of adiponectin, a hormone that regulates metabolism and insulin sensitivity. Other studies have suggested that 6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one ketone may have antioxidant and anti-inflammatory properties, as well as potential benefits for cardiovascular health.
Propriétés
IUPAC Name |
6-hydroxy-2-methyl-6-phenylhept-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-13(15)10-14(3,16)12-7-5-4-6-8-12/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUMBKGTTUTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(C)(C1=CC=CC=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)
![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)
![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


